molecular formula C20H30BrNO6 B5114059 1-[2-[2-(2-Bromo-4,6-dimethylphenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid

1-[2-[2-(2-Bromo-4,6-dimethylphenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid

Cat. No.: B5114059
M. Wt: 460.4 g/mol
InChI Key: CCYIQVZBUXQHKX-UHFFFAOYSA-N
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Description

1-[2-[2-(2-Bromo-4,6-dimethylphenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid is a complex organic compound with a molecular formula of C16H27BrN2O2. This compound is known for its unique structure, which includes a brominated phenoxy group and a piperidine ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-(2-Bromo-4,6-dimethylphenoxy)ethoxy]ethyl]-4-methylpiperidine typically involves multiple steps. One common method includes the following steps:

    Bromination: The starting material, 4,6-dimethylphenol, undergoes bromination to introduce the bromine atom at the 2-position.

    Etherification: The brominated phenol is then reacted with ethylene oxide to form the corresponding ethoxy derivative.

    Piperidine Introduction: The ethoxy derivative is further reacted with 4-methylpiperidine under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-(2-Bromo-4,6-dimethylphenoxy)ethoxy]ethyl]-4-methylpiperidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the piperidine ring or other parts of the molecule.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

1-[2-[2-(2-Bromo-4,6-dimethylphenoxy)ethoxy]ethyl]-4-methylpiperidine is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-[2-(2-Bromo-4,6-dimethylphenoxy)ethoxy]ethyl]-4-methylpiperidine involves its interaction with specific molecular targets. The brominated phenoxy group and the piperidine ring play crucial roles in binding to these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-[2-(2-Bromo-4,6-dimethylphenoxy)ethoxy]ethyl]piperazinediium
  • 1-Bromo-2,4-difluorobenzene
  • 1-Bromo-2-(2-methoxyethoxy)ethane

Uniqueness

1-[2-[2-(2-Bromo-4,6-dimethylphenoxy)ethoxy]ethyl]-4-methylpiperidine stands out due to its specific combination of a brominated phenoxy group and a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

1-[2-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BrNO2.C2H2O4/c1-14-4-6-20(7-5-14)8-9-21-10-11-22-18-16(3)12-15(2)13-17(18)19;3-1(4)2(5)6/h12-14H,4-11H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYIQVZBUXQHKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCOCCOC2=C(C=C(C=C2Br)C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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